molecular formula C11H11N5O2 B1669978 Debromohymenialdisine CAS No. 75593-17-8

Debromohymenialdisine

Cat. No. B1669978
CAS RN: 75593-17-8
M. Wt: 245.24 g/mol
InChI Key: JYRJOQGKGMHTOO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debromohymenialdisine is a small molecule that belongs to the class of organic compounds known as pyrroloazepines . These are compounds containing a pyrroloazepine moiety, which is a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine .


Synthesis Analysis

Debromohymenialdisine has been synthesized and evaluated as a checkpoint kinase 2 (Chk2) inhibitor . Modifications to the natural product scaffold can induce strong selectivity for Chk2 over Chk1 .


Molecular Structure Analysis

The molecular structure of Debromohymenialdisine consists of a pyrrole ring fused to an azepine . It has 31 bonds - 20 non-H bonds, 9 multiple bonds, 4 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 secondary amide (aromatic), 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrole .


Chemical Reactions Analysis

Debromohymenialdisine is known to have anti-inflammatory properties . It has been found to attenuate the production and gene expression of lipopolysaccharide (LPS)-induced Interleukin (IL)-6, IL-1β, prostaglandin E2 (PGE2), and tumor necrosis factor-α in co-cultured THP-1 macrophages .


Physical And Chemical Properties Analysis

The average weight of Debromohymenialdisine is 245.2373 and the monoisotopic weight is 245.091274621 . The chemical formula is C11H11N5O2 .

Scientific Research Applications

Inflammatory Bowel Disease Treatment

Debromohymenialdisine has been found to have anti-inflammatory properties . It has been studied for its potential use in treating inflammatory bowel diseases (IBD) such as Crohn’s disease and ulcerative colitis . The compound was found to attenuate the production and gene expression of lipopolysaccharide-induced Interleukin (IL)-6, IL-1β, prostaglandin E2 (PGE2), and tumor necrosis factor-α in co-cultured THP-1 macrophages .

Inhibition of Chk2

Debromohymenialdisine is known to serve as a stable and effective inhibitor of Chk2 . Chk2 is a protein kinase that is activated in response to DNA damage and is involved in cell cycle arrest, apoptosis, and DNA repair. Therefore, inhibiting Chk2 can have implications in cancer treatment.

Treatment of Osteoarthritis and Alzheimer’s Disease

The alkaloids debromohymenialdisine (DBH) and hymenialdisine (HD) have been isolated from the sponge Axinella sp . These alkaloids, which act as cyclin-dependent kinase (CDK) inhibitors, have pharmacological activities for treating osteoarthritis and Alzheimer’s disease .

Anti-Inflammatory Properties

Debromohymenialdisine has been found to down-regulate the protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in response to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) translocation into the nucleus in cells . This suggests its potential use in the treatment of inflammation-related diseases.

Activation of Nrf2

Debromohymenialdisine has been observed to promote the nuclear translocation of nuclear factor erythroid 2 related factor 2 (Nrf2) and subsequent increase of heme oxygenase-1 (HO-1) expression . Nrf2 is a key regulator of antioxidant response element (ARE)-driven cytoprotective protein expression, and its activation can have therapeutic implications in diseases characterized by oxidative stress.

Localization in Sponge Cells

Debromohymenialdisine and hymenialdisine are mainly found in sponge cells obtained from low-speed centrifugation . They are mostly stored in spherulous cells . This information is important for defining the bioactive production strategy in terms of sponge aquaculture, cell culture, or fermentation of associated bacteria.

properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415332
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debromohymenialdisine

CAS RN

125118-55-0, 75593-17-8
Record name Debromohymenialdisine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Debromohymenialdisine
Reactant of Route 2
Reactant of Route 2
Debromohymenialdisine
Reactant of Route 3
Debromohymenialdisine
Reactant of Route 4
Debromohymenialdisine
Reactant of Route 5
Debromohymenialdisine
Reactant of Route 6
Debromohymenialdisine

Q & A

ANone: Debromohymenialdisine has been identified as a potent inhibitor of checkpoint kinases Chk1 and Chk2. [, ] These kinases play crucial roles in the DNA damage checkpoint response, which halts the cell cycle to allow for DNA repair. []

ANone: By inhibiting Chk1 and Chk2, Debromohymenialdisine disrupts the G2 checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. [, , ] This disruption can lead to premature entry into mitosis and subsequent cell death, particularly in cancer cells that rely heavily on the G2 checkpoint due to a defective G1 checkpoint. [, ]

ANone: Research indicates that Debromohymenialdisine can sensitize cancer stem cells to radiation therapy by inhibiting the DNA damage checkpoint response mediated by CHK1/2. This suggests a potential therapeutic strategy for targeting these treatment-resistant cells. []

ANone: Debromohymenialdisine has a molecular formula of C11H9BrN6O and a molecular weight of 317.15 g/mol. [, ]

ANone: Various spectroscopic techniques, including 1D & 2D NMR and MS, are employed for structural characterization of Debromohymenialdisine. [, ] NMR analysis reveals the presence of distinct signals attributed to tautomerism in DMSO solutions. []

ANone: The provided research primarily focuses on Debromohymenialdisine's biological activity and lacks detailed information regarding its material compatibility and stability under various environmental conditions.

ANone: Debromohymenialdisine is not reported to possess catalytic properties. Its primary mode of action is through binding and inhibiting specific protein kinases, particularly Chk1 and Chk2. [, ]

ANone: Yes, computational modeling, specifically molecular docking studies, has been employed to understand Debromohymenialdisine's interaction with its target protein, Chk2. [] Docking simulations confirmed that Debromohymenialdisine binds to the ATP-binding pocket of Chk2, explaining its competitive inhibitory mechanism. [, ]

ANone: The provided research primarily focuses on Debromohymenialdisine's cellular and molecular activities and does not provide detailed information about its stability or formulation strategies.

ANone: The provided research focuses on the scientific aspects of Debromohymenialdisine and does not discuss SHE regulations or compliance. Such information would be addressed during the later stages of drug development and commercialization.

ANone: The provided research primarily focuses on Debromohymenialdisine's cellular and molecular activities and does not provide detailed information about its ADME properties.

ANone: Debromohymenialdisine's efficacy has been evaluated in various in vitro models, including cell-based assays assessing G2 checkpoint inhibition, cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116), and kinase inhibition assays. [, , ] Additionally, in vivo studies utilizing mouse xenograft models have investigated its potential in enhancing radiotherapy efficacy and targeting cancer stem cells. []

ANone: While Debromohymenialdisine exhibits promising anticancer activity, research also indicates potential cytotoxicity towards non-cancerous cells. [, ] Further investigation is crucial to fully elucidate its safety profile and assess potential long-term effects.

ANone: Key milestones in Debromohymenialdisine research include:

  • Isolation and Identification: Initially isolated from marine sponges like Stylotella aurantium and Axinella sp., its unique structure and potential bioactivity sparked scientific interest. [, , , ]
  • Target Identification: Identifying Chk1 and Chk2 as its primary molecular targets marked a significant advancement, linking its activity to the crucial DNA damage checkpoint pathway. [, ]
  • Mechanism of Action: Elucidating its competitive inhibition of Chk1 and Chk2, particularly its binding to the ATP-binding pocket, provided crucial insights into its molecular mode of action. [, ]
  • Cancer Stem Cell Targeting: Recent studies demonstrating its ability to enhance radiotherapy efficacy and target cancer stem cells have opened new avenues for therapeutic development. []

ANone: Research on Debromohymenialdisine exemplifies the power of interdisciplinary approaches, integrating knowledge from:

  • Natural Product Chemistry: Isolation, purification, and structural characterization techniques were crucial for its initial discovery and understanding its chemical properties. [, , , ]
  • Biochemistry and Molecular Biology: Identifying its molecular targets, elucidating its mechanism of action, and investigating its effects on cell cycle regulation required expertise from these fields. [, , , , ]
  • Cancer Biology and Pharmacology: Evaluating its efficacy in various cancer models, including cell lines and xenografts, necessitates expertise in these areas. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.